molecular formula C11H19NO2 B3223064 1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one CAS No. 1216840-29-7

1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one

Cat. No. B3223064
CAS RN: 1216840-29-7
M. Wt: 197.27 g/mol
InChI Key: IUOLYOXUZNUQQK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company in the United Kingdom. AH-7921 has been found to have potent analgesic effects and is currently being studied for its potential use in pain management.

Mechanism of Action

1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioid analgesics such as morphine and fentanyl. Activation of this receptor leads to the inhibition of pain signals in the central nervous system, resulting in pain relief.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its euphoric effects. It has also been found to increase the release of norepinephrine and serotonin, which are neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one has a number of advantages and limitations for use in laboratory experiments. One advantage is its high potency, which makes it useful for studying the mu-opioid receptor and its effects on pain signaling. However, its limited solubility in water and ethanol can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one. One area of interest is its potential use in pain management, particularly in patients who are resistant to other opioid analgesics. Another area of interest is its potential use as a treatment for addiction to other opioids, as it has been found to have a lower potential for abuse and dependence. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and long-term safety.

Scientific Research Applications

1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one has been studied extensively for its potential use in pain management. It has been found to have potent analgesic effects, with a potency similar to that of morphine. However, unlike morphine, this compound does not cause respiratory depression, which is a common side effect of opioid analgesics.

properties

IUPAC Name

1-(2-methoxyethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-8-7-12-6-5-11(13)9-3-2-4-10(9)12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOLYOXUZNUQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(=O)C2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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